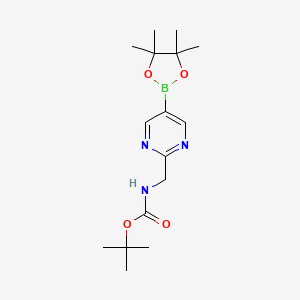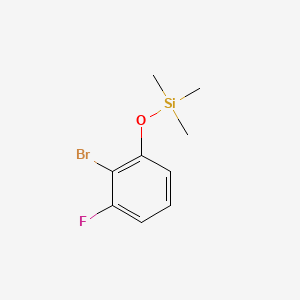
(2-Bromo-3-fluorophenoxy)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-3-fluorophenoxy)trimethylsilane is an organosilicon compound with the molecular formula C9H12BrFOSi and a molecular weight of 263.18 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a trimethylsilane group attached to a phenoxy ring. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-fluorophenoxy)trimethylsilane typically involves the reaction of 2-bromo-3-fluorophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Bromo-3-fluorophenol+Trimethylsilyl chloride→this compound+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2-Bromo-3-fluorophenoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually conducted in the presence of a base such as potassium carbonate or sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilane group.
Major Products Formed
Substitution Reactions: The major products are the substituted phenoxy derivatives.
Coupling Reactions: The major products are biaryl compounds.
Hydrolysis: The major product is 2-bromo-3-fluorophenol.
科学的研究の応用
(2-Bromo-3-fluorophenoxy)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and pharmaceuticals.
Biology: It is used in the synthesis of bioactive compounds and molecular probes for studying biological processes.
Medicine: It is involved in the development of new drugs and therapeutic agents
Industry: It is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (2-Bromo-3-fluorophenoxy)trimethylsilane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of carbon-carbon bonds .
類似化合物との比較
Similar Compounds
(2-Bromo-3-fluorophenoxy)(tert-butyl)dimethylsilane: This compound has a similar structure but with a tert-butyl group instead of a trimethylsilane group.
(2-Bromo-3-fluorophenoxy)dimethylsilane: This compound has a dimethylsilane group instead of a trimethylsilane group.
Uniqueness
(2-Bromo-3-fluorophenoxy)trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts specific reactivity and stability to the compound. The trimethylsilane group can be easily hydrolyzed, making it a useful protecting group in organic synthesis. Additionally, the combination of bromine and fluorine atoms on the phenoxy ring provides unique electronic properties that can be exploited in various chemical reactions.
特性
分子式 |
C9H12BrFOSi |
|---|---|
分子量 |
263.18 g/mol |
IUPAC名 |
(2-bromo-3-fluorophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H12BrFOSi/c1-13(2,3)12-8-6-4-5-7(11)9(8)10/h4-6H,1-3H3 |
InChIキー |
ZLPSHHLLHBDHQY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=C(C(=CC=C1)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


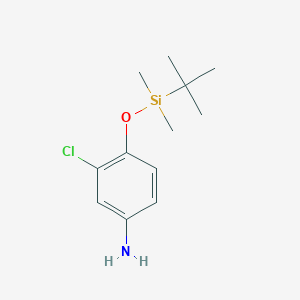
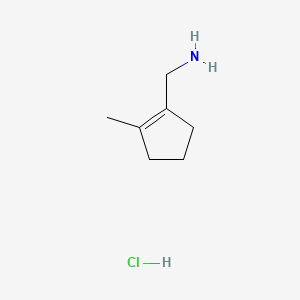
![2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13457417.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoicacid](/img/structure/B13457419.png)
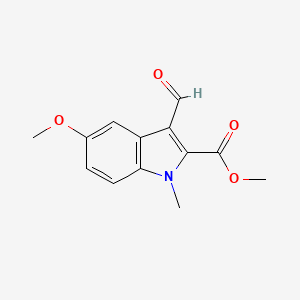
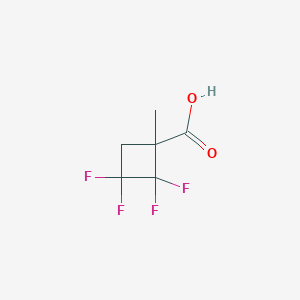
![2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B13457433.png)
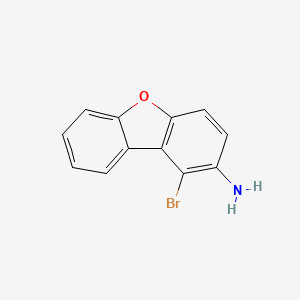
![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
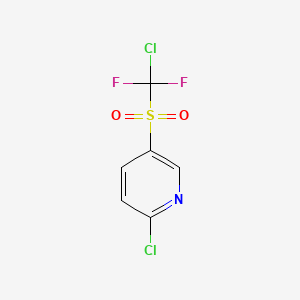
![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
